3-(4-Trifluoromethylbenzoyl)thiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

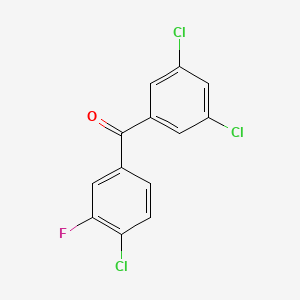

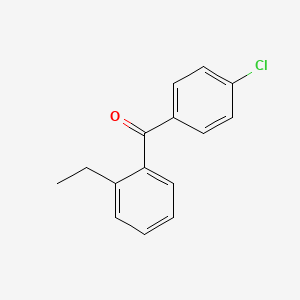

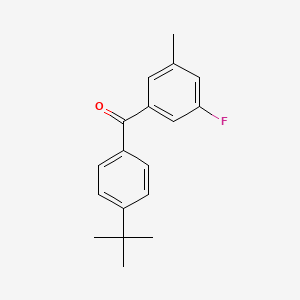

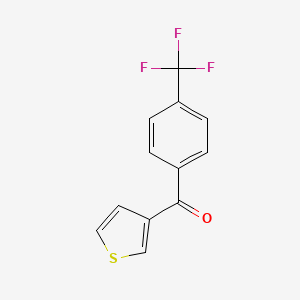

3-(4-Trifluoromethylbenzoyl)thiophene is a chemical compound with the molecular formula C12H7F3OS and a molecular weight of 256.25 g/mol .

Synthesis Analysis

Thiophenes, including 3-(4-Trifluoromethylbenzoyl)thiophene, can be synthesized through various methods. One such method involves ring-forming multicomponent reactions . Another method involves the interaction between elemental sulfur and NaOtBu, which enables a facile single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes . A plausible mechanism based on EPR experiments revealed that the trisulfur radical anion acts as a key intermediate of this process .Molecular Structure Analysis

The molecular structure of 3-(4-Trifluoromethylbenzoyl)thiophene consists of a thiophene ring attached to a benzoyl group with a trifluoromethyl group at the para position .Chemical Reactions Analysis

Thiophenes, including 3-(4-Trifluoromethylbenzoyl)thiophene, can undergo various chemical reactions. For instance, they can participate in condensation reactions, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .Aplicaciones Científicas De Investigación

Organic Semiconductors

3-(4-Trifluoromethylbenzoyl)thiophene: is a valuable compound in the field of organic semiconductors. Thiophene derivatives are known for their semiconducting properties due to their stable π-conjugated systems . These materials are beneficial for their effective electron transport properties, making them suitable for use in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

Medicinal Chemistry

In medicinal chemistry, thiophene and its derivatives exhibit a range of pharmacological properties. They have been studied for their potential as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic agents . The incorporation of the trifluoromethylbenzoyl group could potentially enhance these properties, leading to the development of new therapeutic agents.

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . The electron-rich nature of thiophene makes it an excellent candidate for forming protective layers on metals, preventing oxidation and corrosion. The addition of a trifluoromethylbenzoyl group could improve the efficacy of these inhibitors, providing stronger and more durable protection.

Organic Field-Effect Transistors (OFETs)

Thiophene-based molecules play a significant role in the advancement of OFETs . The 3-(4-Trifluoromethylbenzoyl)thiophene could be used to enhance the charge carrier mobility and stability of OFETs, contributing to the development of high-performance electronic devices.

Organic Light-Emitting Diodes (OLEDs)

The application of thiophene derivatives in the fabrication of OLEDs is well-documented . The 3-(4-Trifluoromethylbenzoyl)thiophene can be a part of the active layer in OLEDs, potentially improving the efficiency and color purity of these devices.

Electrochemical Sensing

Thiophene derivatives have been applied in the development of electrochemical sensors due to their conductive properties . The 3-(4-Trifluoromethylbenzoyl)thiophene could be used to modify electrode surfaces, enhancing the sensitivity and selectivity of sensors for various analytes, including synthetic stimulants and other compounds.

Propiedades

IUPAC Name |

thiophen-3-yl-[4-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3OS/c13-12(14,15)10-3-1-8(2-4-10)11(16)9-5-6-17-7-9/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGQMPOWWKQBIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CSC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641849 |

Source

|

| Record name | (Thiophen-3-yl)[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

879218-18-5 |

Source

|

| Record name | (Thiophen-3-yl)[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.